molecular formula C14H19N3O5S B2483640 2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide CAS No. 2034587-44-3

2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide

Cat. No. B2483640
CAS RN: 2034587-44-3
M. Wt: 341.38
InChI Key: BPEHTTVISQGJED-UHFFFAOYSA-N
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Description

2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations into their synthesis and pharmacological activities . These compounds have shown promising results in medicinal chemistry, with many of them displaying good activity .


Synthesis Analysis

The synthesis of 2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide and its derivatives involves various chemical techniques and computational chemistry applications . A series of these compounds was synthesized, and their chemical structures were confirmed by physicochemical and spectral characteristics .


Molecular Structure Analysis

The molecular structure of 2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide is based on molecular interactions with triggered functional groups and specific physicochemical properties . The InChI code for a similar compound, 4-[(4-acetylpiperazin-1-yl)sulfonyl]benzoic acid, is 1S/C13H16N2O5S/c1-10(16)14-6-8-15(9-7-14)21(19,20)12-4-2-11(3-5-12)13(17)18/h2-5H,6-9H2,1H3,(H,17,18) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide and its derivatives are complex and involve multiple steps . The exact reactions would depend on the specific derivative being synthesized.

Scientific Research Applications

Medicinal Chemistry

This compound is part of a group of substances studied in medicinal chemistry . Medicinal chemistry combines chemistry and pharmacology to design and develop new pharmaceutical compounds . The compound could be used in the synthesis of new pharmaceuticals or to improve the processes by which existing pharmaceuticals are made .

Therapeutic Candidates

Phenoxy acetamide and its derivatives, including “2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide”, are being investigated as possible therapeutic candidates . These compounds could potentially enhance the quality of life by proving to be successful agents in terms of safety and efficacy .

Antioxidant Activity

Some derivatives of phenoxy acetamide have shown great antioxidant activity . This suggests that “2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide” could potentially be used in antioxidant screening .

Alzheimer’s Disease Treatment

Derivatives of this compound have been designed and synthesized as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease . These inhibitors can temporarily relieve symptoms and reduce memory impairment .

Acetylcholinesterase Inhibitory Activities

The compound could potentially be used in the development of acetylcholinesterase inhibitors . These inhibitors are used in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine .

Anticonvulsant Activity

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally similar to “2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide”, have been synthesized and evaluated for their anticonvulsant activity . This suggests potential anticonvulsant applications for “2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide” as well .

Future Directions

The future directions for research on 2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide and its derivatives could include further investigations into their pharmacological activities . This could provide an opportunity for chemists to design new derivatives that are safe and effective .

properties

IUPAC Name

2-[4-(4-acetylpiperazin-1-yl)sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-11(18)16-6-8-17(9-7-16)23(20,21)13-4-2-12(3-5-13)22-10-14(15)19/h2-5H,6-10H2,1H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEHTTVISQGJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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